molecular formula HNO3Y B076763 Yttrium nitrate CAS No. 10361-93-0

Yttrium nitrate

Cat. No.: B076763
CAS No.: 10361-93-0
M. Wt: 151.919 g/mol
InChI Key: DAHVGXJQRTYNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yttrium nitrate (Y(NO₃)₃), a highly soluble rare-earth nitrate, is widely utilized in materials science for synthesizing advanced ceramics, coatings, and catalysts. Its hexahydrate form (Y(NO₃)₃·6H₂O) is particularly valued for its role in forming yttrium oxide (Y₂O₃) through thermal decomposition, which enhances mechanical and corrosion-resistant properties in coatings and optical materials . This article provides a detailed comparison of this compound with analogous rare-earth and transition-metal nitrates, focusing on thermal behavior, synthesis pathways, and application-specific performance.

Preparation Methods

Yttrium nitrate can be synthesized through several methods. One common laboratory method involves dissolving yttrium oxide (Y₂O₃) in nitric acid (HNO₃). The reaction is as follows :

Y2O3+6HNO32Y(NO3)3+3H2O\text{Y}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Y(NO}_3\text{)}_3 + 3\text{H}_2\text{O} Y2​O3​+6HNO3​→2Y(NO3​)3​+3H2​O

In industrial settings, this compound is often produced by reacting yttrium-containing ores with nitric acid, followed by purification processes to obtain the desired compound.

Chemical Reactions Analysis

Yttrium nitrate undergoes various chemical reactions, including:

  • Thermal Decomposition: : When heated, this compound hexahydrate loses its water of crystallization and decomposes to form yttrium oxide (Y₂O₃) and nitrogen oxides (NOₓ). The decomposition process involves intermediate formation of basic this compound (YONO₃) .

  • Oxidation and Reduction: : this compound can participate in redox reactions, often serving as an oxidizing agent. For example, it can oxidize organic compounds in the presence of a suitable reducing agent.

  • Substitution Reactions: : this compound can react with other anions to form different yttrium salts. For instance, reacting this compound with sodium carbonate (Na₂CO₃) can produce yttrium carbonate (Y₂(CO₃)₃).

Scientific Research Applications

Materials Science

Nanoparticle Synthesis
Yttrium nitrate is widely utilized as a precursor for synthesizing yttrium oxide (Y₂O₃) nanoparticles through methods such as co-precipitation. These nanoparticles exhibit promising optical and electrochemical properties, making them suitable for applications in optoelectronics and photonics .

Coatings for Corrosion Resistance
In the production of coatings, this compound is incorporated into electrolytes for micro-arc oxidation (MAO) processes. The addition of this compound enhances the density and compactness of the coatings, resulting in improved corrosion resistance and wear resistance. Studies indicate that optimal concentrations can significantly reduce pore sizes and enhance protective qualities against environmental degradation .

Composite Materials
this compound is also used to modify the properties of magnesium alloys. By incorporating yttrium into these alloys, researchers have observed a reduction in degradation rates in biological environments, which is crucial for developing biodegradable implants. The presence of yttrium helps control galvanic corrosion and improves mechanical properties .

Catalysis

Green Chemistry Applications
this compound serves as an effective catalyst in various organic synthesis reactions. It has been employed in the rapid synthesis of supramolecules such as calixresorcinarenes, demonstrating its utility in green chemistry by facilitating reactions under mild conditions .

Photocatalytic Activity Enhancement
As a dopant, this compound enhances the photocatalytic activity of cerium oxide (CeO₂) structures. This modification allows for improved performance in environmental applications, such as pollutant degradation under UV light exposure .

Biomedical Applications

Antimicrobial Properties
Recent studies have explored the use of yttrium-based nanoparticles in biomedical applications, particularly their antimicrobial properties. For instance, yttrium fluoride (YF₃) nanoparticles synthesized from this compound have shown effectiveness against common bacterial pathogens when used to coat medical devices, reducing biofilm formation .

Bone Implant Development
this compound's role in modifying magnesium-based alloys extends to its potential use in bone implants. The controlled degradation rates and enhanced mechanical properties make these alloys suitable candidates for temporary implants that support bone healing while gradually dissolving .

Electronics

Electroactive Polymers
In electronics, this compound has been used to improve the dielectric properties of poly(vinylidene fluoride) (PVDF) thin films. The incorporation of yttrium enhances the electroactive β-phase nucleation within PVDF, which is essential for applications in sensors and actuators .

Summary Table of Applications

Application Area Specific Use Cases Benefits
Materials Science Nanoparticle synthesis (Y₂O₃), coatings for corrosion resistanceImproved optical/electrochemical properties; durability
Catalysis Green synthesis of supramolecules; photocatalytic enhancementEnvironmentally friendly processes; enhanced efficiency
Biomedical Engineering Antimicrobial coatings; biodegradable implantsReduced infection risk; controlled degradation rates
Electronics Enhanced dielectric properties in PVDF filmsImproved sensor/actuator performance

Mechanism of Action

The mechanism of action of yttrium nitrate largely depends on its application. In the context of its use as a precursor for yttrium oxide nanoparticles, the compound undergoes thermal decomposition to form yttrium oxide. The resulting nanoparticles exhibit unique properties such as high thermal stability, corrosion resistance, and luminescence, which are exploited in various applications .

Comparison with Similar Compounds

Comparative Analysis of Thermal Properties

Yttrium nitrate exhibits distinct thermal decomposition characteristics compared to other nitrates, influencing its applicability in high-temperature processes.

Table 1: Thermal Decomposition Temperatures of Selected Nitrates

Compound Decomposition Temperature (°C) Key Product Reference
This compound 300–350 Y₂O₃
Barium nitrate 550–650 BaO
Aluminum nitrate ~200 (initial steps) Al₂O₃
Lanthanum nitrate 400–500 La₂O₃

This compound decomposes at lower temperatures than barium nitrate but higher than aluminum nitrate, facilitating Y₂O₃ formation at intermediate processing conditions. This property is advantageous in self-propagating high-temperature synthesis (SHS), where Y(NO₃)₃-based precursors yield finely dispersed Y₂O₃ powders with minimal sintering .

Micro-Arc Oxidation (MAO) Coatings

This compound significantly enhances MAO coatings on magnesium alloys. At 0.75 g/L Y(NO₃)₃, wear volume decreases by 96.55% due to Y₂O₃-induced pore reduction and compactness . In contrast, aluminum nitrate additions improve hardness but offer inferior wear resistance (30–40% reduction in wear volume under similar conditions) .

Table 2: Coating Performance with Nitrate Additives

Nitrate Additive Optimal Concentration Wear Volume Reduction Corrosion Resistance Improvement Reference
This compound 0.75 g/L 96.55% 30–40%
Aluminum nitrate 1.0–1.5 g/L 30–40% 20–25%

Application-Specific Performance

Dielectric and Optical Materials

This compound-derived Y₂O₃ thin films exhibit dielectric constants of ~14–16, surpassing Al₂O₃ (~9–10) and rivaling La₂O₃ (~15–18) . Its use in PVDF films enhances dielectric properties (ε ≈ 12–14) compared to undoped PVDF (ε ≈ 8–10) .

Catalysis and Sensors

This compound acts as a catalyst in supramolecular synthesis, achieving >90% yield in calix[4]resorcinarene formation within 15 minutes . This outperforms cerium nitrate, which requires longer reaction times (≥30 minutes) for comparable yields.

Oxide Formation and Material Enhancements

The formation of Y₂O₃ during decomposition is central to this compound’s performance. Y₂O₃ reduces micropores in MAO coatings by 30–40% and increases hardness by 20–25% via particle strengthening . In contrast, scandium nitrate forms Sc₂O₃, which improves thermal stability but offers less pronounced mechanical enhancements .

Q & A

Q. Basic: What experimental parameters are critical for optimizing the hydrothermal synthesis of yttrium-based materials using yttrium nitrate?

Q. Advanced: How do precursor ratios (e.g., Y(NO₃)₃ : NaF : NaNO₃) influence phase selectivity and crystallinity in yttrium fluoride synthesis?

Methodological Answer:

  • Basic: Key parameters include temperature (120–200°C), reaction time (6–24 hours), and precursor molar ratios. For example, a 1:4:2 ratio of Y(NO₃)₃:NaF:NaNO₃ yields α-NaYF₄, while higher NaNO₃ concentrations favor β-phase formation .
  • Advanced: Phase selectivity is mechanistically linked to nitrate ion concentration, which modulates ionic strength and nucleation kinetics. Systematic variation of precursor ratios (e.g., 1:4:2 vs. 1:4:6) requires XRD and TEM to correlate structural changes with photoluminescence efficiency .

Q. Basic: What characterization techniques are essential for verifying this compound-derived materials?

Q. Advanced: How can spectral contradictions (e.g., Raman vs. XRD data) in yttrium oxide synthesis be resolved?

Methodological Answer:

  • Basic: Use XRD for phase identification, FTIR for nitrate decomposition analysis, and SEM/TEM for morphology. Thermogravimetric analysis (TGA) confirms hydration levels in intermediates .
  • Advanced: Discrepancies between Raman (amorphous phase detection) and XRD (crystalline phase) data require multi-technique validation. For example, calcination temperature adjustments (600–900°C) and controlled atmosphere treatments (N₂ vs. O₂) can reconcile phase-specific signals .

Q. Basic: What safety protocols are recommended for handling this compound in aquatic toxicity studies?

Q. Advanced: How do this compound’s ecotoxicological effects vary across aquatic species (e.g., Daphnia magna vs. algae)?

Methodological Answer:

  • Basic: Follow EPA guidelines for static tests: use EC₅₀ thresholds (e.g., >100 mg/L for Daphnia magna over 48 hours) and include negative controls to distinguish chemical toxicity from osmotic stress .
  • Advanced: Species-specific susceptibility requires dose-response modeling (e.g., probit analysis) and consideration of ion dissociation kinetics. For example, Y³⁺ release from Y(NO₃)₃ in freshwater systems may explain higher toxicity in pH-dependent scenarios .

Q. Basic: How can researchers ensure reproducibility in this compound-based catalytic studies?

Q. Advanced: What statistical methods address batch-to-batch variability in this compound purity (e.g., trace metal contaminants)?

Methodological Answer:

  • Basic: Standardize supplier specifications (e.g., ≥99.8% trace metals basis) and document storage conditions (humidity-controlled environments) to prevent hydration/decomposition .
  • Advanced: Use ANOVA to compare catalytic performance across batches. Inductively coupled plasma mass spectrometry (ICP-MS) identifies contaminants (e.g., Fe³⁺, Ca²⁺) that alter reaction kinetics in organic syntheses .

Q. Basic: What are the best practices for designing in vitro studies involving this compound?

Q. Advanced: How can cytotoxicity assays differentiate between nitrate ion effects and yttrium-specific outcomes?

Methodological Answer:

  • Basic: Include NaNO₃ controls to isolate Y³⁺ effects. Use MTT assays with cell lines (e.g., HEK293) and ensure sample sizes (n ≥ 6) meet EPA power analysis criteria .
  • Advanced: Employ ion-selective electrodes to monitor Y³⁺ bioavailability. For contradictory results (e.g., cell proliferation vs. apoptosis), combine transcriptomics (RNA-seq) and metabolomics to identify Y³⁺-specific pathways .

Q. Basic: How should researchers address data transparency in publications on this compound applications?

Q. Advanced: What metadata standards are critical for reusing this compound datasets in computational models?

Methodological Answer:

  • Basic: Report raw data (e.g., XRD peak intensities, SEM magnification scales) and avoid over-processing (e.g., uncalibrated blot densitometry) to comply with EPA transparency guidelines .
  • Advanced: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include parameters like precursor lot numbers, ambient humidity, and spectrometer calibration logs in supplemental materials .

Q. Basic: What analytical methods quantify this compound decomposition products?

Q. Advanced: How does pyrolysis behavior of yttrium oxalate intermediates inform nitrate decomposition mechanisms?

Methodological Answer:

  • Basic: Use TGA-DSC to track mass loss (e.g., H₂O, NOₓ release) and FTIR to identify gaseous byproducts (e.g., CO₂ from carbonate formation) .
  • Advanced: Kinetic analysis (e.g., Flynn-Wall-Ozawa method) of yttrium oxalate pyrolysis reveals activation energies (~150 kJ/mol) linked to nitrate-to-oxide conversion pathways .

Q. Basic: How do researchers validate this compound’s role in upconversion nanoparticle synthesis?

Q. Advanced: What mechanistic studies resolve luminescence quenching in Y(NO₃)₃-doped nanoparticles?

Methodological Answer:

  • Basic: Compare photoluminescence spectra of undoped vs. Y³⁺-doped samples. Use XPS to confirm Y³⁺ incorporation into host lattices (e.g., NaYF₄:Yb³⁺/Er³⁺) .
  • Advanced: Time-resolved spectroscopy and density functional theory (DFT) model defect states (e.g., oxygen vacancies) that quench emissions. Surface passivation with ligands (e.g., oleic acid) mitigates quenching .

Properties

CAS No.

10361-93-0

Molecular Formula

HNO3Y

Molecular Weight

151.919 g/mol

IUPAC Name

nitric acid;yttrium

InChI

InChI=1S/HNO3.Y/c2-1(3)4;/h(H,2,3,4);

InChI Key

DAHVGXJQRTYNST-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Y+3]

Canonical SMILES

[N+](=O)(O)[O-].[Y]

Key on ui other cas no.

10361-93-0

physical_description

Liquid

Pictograms

Oxidizer; Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Room temperature deionized water (2600 ml), 48 g of 16N analytical reagent grade nitric acid and 800 g alpha aluminum monohydrate powder sold under the trade designation "Disperal" were charged into an 18.9 liter polyethylene lined steel vessel. The charge was dispersed at high speed for five minutes using a Gifford-Wood Homogenizer Mixer (Greeco Corp., Hudson, N.H.). The resulting dispersion and an aqueous solution containing 35.9% yttrium nitrate hexahydrate were metered through an in-line mixer in an amount to provide the weight of yttrium nitrate solution specified in Table I. The resulting gel was extruded into a 46 cm×66 cm×5 cm polyester lined aluminum tray where it was dried in a forced air oven at 100° C. to a friable solid. The resultant dried material was crushed using a "Braun" type UD pulverizer having a 1.1 mm gap between the steel plates. The crushed material was screened and the 0.125 mm to about 1 mm screen size material was retained for firing.
Name
Disperal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
polyethylene
Quantity
18.9 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
analytical reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2600 mL
Type
solvent
Reaction Step Four
Name
yttrium nitrate

Synthesis routes and methods II

Procedure details

The precursor for the NiO gel is nickel nitrate dissolved in ethanol or isopropanol. The precursor for Y2O3 is either yttrium nitrate or yttrium isopropoxide. Yttrium nitrate solution is prepared by dissolving Y2O3 in nitric acid solution. The solution is then evaporated to dryness to prepare yttrium nitrate which is then dissolved in ethanol or isopropanol at a pH of about 3. Alternatively, yttrium sol is prepared by dissolving yttrium isopropoxide in isopropanol.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
NiO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
yttrium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Name
Yttrium nitrate
Name
yttrium

Synthesis routes and methods III

Procedure details

An approximately 1M solution of yttrium nitrate was prepared by stirring 28 g of yttrium hydroxide in 200 ml water and adding concentrated nitric acid dropwise until the solid yttrium hydroxide just dissolved.
Name
yttrium hydroxide
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
yttrium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Name
yttrium nitrate

Synthesis routes and methods IV

Procedure details

Yttrium nitrate hexahydrate 5.08 g was dissolved in 10.8 g of water, to provide an aqueous solution of yttrium nitrate. Fifteen (15.0) g of silica gel (CARIACT-30® manufactured by Fuji Devison) was impregnated with the solution prepared as described above and dried in air at 120° C., followed by a sequential calcination in air at 500° C. for 5 hours and in nitrogen at 500° C. for 5 hours. Thus, yttrium oxide supported on silica gel was obtained, which was labelled Catalyst (4). This support type catalyst contained 10 wt % thereof yttrium oxide, and had a specific surface area of 110 m2 /g.
Quantity
5.08 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
solvent
Reaction Step One
Name
yttrium nitrate

Synthesis routes and methods V

Procedure details

In order to remove the excess yttrium oxide and phosphoric acid from the solids in the slurry, a small amount of an inorganic acid is added to the slurry. The acid releases the yttrium compound and phosphoric acid from the yttrium phosphate and allows them to react on their own until the phosphoric acid is consumed. The 1.5 molar percent excess of the yttrium compound reacts with the acid to form a soluble yttrium salt which dissolves in the aqueous phase of the slurry. When yttrium oxide is used as the yttrium compound and nitric acid is used as the inorganic acid, the reaction provides soluble yttrium nitrate which combines with the remaining phosphoric acid to produce yttrium phosphate solids and with minor amounts of yttrium nitrate in solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
yttrium nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.